molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8

4,6-Dichloropyrido[3,2-d]pyrimidine

Numéro de catalogue B173706
Numéro CAS: 175358-02-8
Poids moléculaire: 200.02 g/mol
Clé InChI: FCNJEINFWXOLQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It has a molecular weight of 200.03 and is typically found in solid form .


Synthesis Analysis

The synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives involves various methods . For instance, one study described the synthesis of these derivatives as Mnk and HDAC inhibitors . The study revealed that the pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyrido[3,2-d]pyrimidine consists of a pyridopyrimidine core with two chlorine atoms attached at the 4 and 6 positions .


Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, demonstrate reactivity through electrophilic substitution reactions . These reactions include nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4,6-Dichloropyrido[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 200.03 and a molecular formula of C7H3Cl2N3 .

Applications De Recherche Scientifique

Specific Scientific Field

Cancer Research and Medicinal Chemistry

Summary of the Application

4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been used in the design and synthesis of inhibitors for Histone Deacetylase (HDAC) and MAP kinase-interacting serine/threonine-protein kinase (Mnk) . These enzymes play important roles in oncogenic signaling pathways during oncogenesis .

Methods of Application or Experimental Procedures

A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as HDAC and Mnk dual inhibitors . The pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .

Results or Outcomes

Among the synthesized compounds, compound A12 displayed good HDAC and Mnk inhibitory activity . In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells .

Application in Anti-Inflammatory Research

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application in Material Science

Specific Scientific Field

Material Science

Summary of the Application

4,6-Dichloropyrido[3,2-d]pyrimidine has been used in the field of material science. The specific applications in this field are not detailed in the source, but it’s mentioned that the compound displays immense potential in scientific research.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in material science are not detailed in the source.

Results or Outcomes

The specific results or outcomes in material science are not detailed in the source.

Application in Antitumor Research

Specific Scientific Field

Cancer Research and Medicinal Chemistry

Summary of the Application

4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been used in the design and synthesis of inhibitors for dihydrofolate reductase (DHFR) . DHFR plays an important role in cell growth and replication, and its inhibition can lead to cell death .

Methods of Application or Experimental Procedures

A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as DHFR inhibitors . The pyrido[3,2-d]pyrimidine framework was essential for maintaining the activity of DHFR .

Results or Outcomes

Piritrexim, a derivative of 4,6-Dichloropyrido[3,2-d]pyrimidine, inhibited DHFR and showed good antitumor effects on the carcinosarcoma in rats . In another study, a novel thiazolopyrimidine derivative displayed excellent anticancer activity against human cancer cell lines and primary CLL cells .

Application in Pharmaceutical Development

Specific Scientific Field

Pharmaceutical Development

Summary of the Application

4,6-Dichloropyrido[3,2-d]pyrimidine has been used in the field of pharmaceutical development. The specific applications in this field are not detailed in the source, but it’s mentioned that the compound displays immense potential in scientific research.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in pharmaceutical development are not detailed in the source.

Results or Outcomes

The specific results or outcomes in pharmaceutical development are not detailed in the source.

Application in Inhibiting CDK Enzyme

Specific Scientific Field

Cancer Research and Medicinal Chemistry

Summary of the Application

A novel thiazolopyrimidine derivative, which is a derivative of 4,6-Dichloropyrido[3,2-d]pyrimidine, was studied against human cancer cell lines and primary CLL cells .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The novel thiazolopyrimidine derivative displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Safety And Hazards

4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Orientations Futures

Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name

4,6-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJEINFWXOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442072
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrido[3,2-d]pyrimidine

CAS RN

175358-02-8
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (150 mg, 0.83 mmol) in POCl3 (2.0 mL) was added DIPEA (0.22 mL, 1.24 mmol) at room temperature. After stirring for 1 hour at 110° C., the reaction mixture was cooled to room temperature. The reaction mixture was concentrated in vacuo, and then diluted with water and extracted with dichlormethane. The combined organic layers were washed brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (120 mg, 73%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.87 (1H, d, J=8.8 Hz), 8.35 (1H, d, J=8.8 Hz), 9.14 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Huning's base (1.18 mL, 6.77 mmol) was added to a solution of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (820 mg, 4.52 mmol) in POCl3 (8.42 mL, 90.0 mmol) at room temperature, and the reaction mixture was heated at 110° C. for 5 h. After cooled to room temperature, the excess POCl3 was removed by evaporation. Toluene was added to the residue, and the azeotrope was removed under reduced pressure. DCM was poured into the residue, and the suspension was treated carefully with aq. NaHCO3 at 0° C. to pH 7˜9. The insoluble solid was filtered off, and the filtrate was extracted with DCM. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (DCM:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (780 mg, 86%) as a pale yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.86 (1H, d, J=8.8 Hz), 8.34 (1H, d, J=8.8 Hz), 9.14 (1H, s). m/z=199.01 [M+1]+.
[Compound]
Name
base
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
8.42 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one (3.0 g, 16.5 mmole) and N,N-diisopropylethylamine (9 ml, 50 mmole) in toluene (150 ml), was added POCl3 (4.7 ml, 50 mmol). The resulting reaction mixture was refluxed for 1.5 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in dichloromethane (200 ml) and washed with cold water till pH=6-7. The organic phase was dried over MgSO4, filtrated and concentrated under reduced pressure to yield crude 4,6-dichloro-pyrido[3,2-d]pyrimidine which was not purified but used as such for further reactions.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 2
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 3
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 5
4,6-Dichloropyrido[3,2-d]pyrimidine

Citations

For This Compound
10
Citations
K Xing, J Zhang, Y Han, T Tong, D Liu, L Zhao - Molecules, 2020 - mdpi.com
Both HDACs and Mnks play important role in translating multiple oncogenic signaling pathways during oncogenesis. As HDAC and Mnk are highly expressed in a variety of tumors; thus …
Number of citations: 10 www.mdpi.com
H Bai, J Sun, H Lei, SQ Zhang, B Yuan… - Drug Development …, 2023 - Wiley Online Library
The δ isoform of class I PI3K (PI3Kδ) has been shown as a promising target for the treatment of hematologic malignancies and immune diseases. Herein, a series of pyrido[3,2‐d]…
Number of citations: 3 onlinelibrary.wiley.com
Y Han, H Zhang, S Wang, B Li, K Xing… - Journal of Medicinal …, 2021 - ACS Publications
Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in maloney murine leukemia virus kinases (PIMs) are downstream enzymes of cell proliferation …
Number of citations: 6 pubs.acs.org
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
M Ma, Y Feng, SQ Zhang, W Duan, L Gao… - Future Medicinal …, 2023 - Future Science
Aim: In our study compounds with pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine were designed, synthesized and evaluated for their biological activity against hematologic tumors. …
Number of citations: 1 www.future-science.com
L Shen, FL Zhang - Journal of Structural Chemistry, 2010 - Springer
The crystals of 2-(6-chloro-4-(p-tolylamino)pyrido[3,2-d]pyrimidin-1-ium-1-yl)acetate (zwitterionic form) oxonium bromide, C 16 H 13 ClN 4 O 2 ·Br − ·H 3 O + (I) were prepared and …
Number of citations: 9 link.springer.com
TD Crawford, CO Ndubaku, H Chen… - Journal of medicinal …, 2014 - ACS Publications
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase implicated in the regulation of many biological processes. A fragment-based lead …
Number of citations: 55 pubs.acs.org
SJ Stachel, JM Sanders, DA Henze… - Journal of Medicinal …, 2014 - ACS Publications
We have identified several series of small molecule inhibitors of TrkA with unique binding modes. The starting leads were chosen to maximize the structural and binding mode diversity …
Number of citations: 72 pubs.acs.org
ZFLH Yi-Ling, S Liang② - 结构化学(JIEGOU HUAXUE)
Number of citations: 0
G GUILLAUMET, S ROUTIER, M AKSSIRA, M AADIL… - univ-orleans.fr
Le choix de la synthèse de nouveaux dérivés pyrido [3, 2-d] pyrimidines, comme sujet de recherche, repose principalement sur l’intérêt médicinal des molécules ainsi élaborées. Les …
Number of citations: 2 ftp.univ-orleans.fr

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.